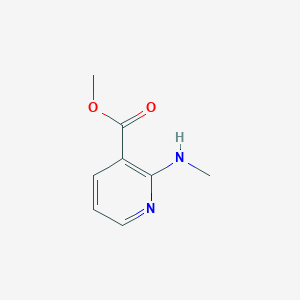

2-Methylamino-nicotinic acid methyl ester

Description

Significance of Pyridine-Based Chemical Scaffolds in Synthetic Chemistry

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a privileged scaffold in chemical synthesis due to its presence in numerous natural products, pharmaceuticals, and agrochemicals. researchgate.netresearchgate.netrsc.org This structural motif is integral to over 7,000 existing drug molecules. nih.gov The nitrogen atom within the pyridine ring influences the molecule's electronic properties, basicity, and ability to form stable salts, making it a versatile component in drug design. nih.govnih.gov Pyridine derivatives are synthesized through various methods, including condensation reactions like the Hantzsch pyridine synthesis. rsc.orgnih.gov The adaptability of the pyridine scaffold allows for extensive functionalization, enabling chemists to fine-tune the biological and physical properties of the resulting compounds. researchgate.netnih.gov

Overview of Alkylamino-Substituted Nicotinic Acid Esters in Organic Synthesis

Alkylamino-substituted nicotinic acid esters are a specific subclass of pyridine derivatives that have garnered attention as valuable intermediates in organic synthesis. The amino group, particularly at the 2-position of the pyridine ring, serves as a key functional handle for further molecular elaboration. These compounds are often synthesized from precursors like 2-chloronicotinic acid through nucleophilic substitution reactions with the corresponding alkylamines. researchgate.net For instance, 2-(Methylamino)nicotinic acid can be prepared in high yield by reacting 2-chloronicotinic acid with aqueous methylamine (B109427) under microwave irradiation. researchgate.net Subsequent esterification yields the desired alkylamino-substituted nicotinic acid ester. chemicalbook.comresearchgate.net These esters are crucial building blocks for constructing more complex heterocyclic systems, finding application in the synthesis of compounds with potential biological activities. researchgate.netresearchgate.net

Research Trajectory of 2-Methylamino-nicotinic acid methyl ester within Heterocyclic Chemistry

This compound, also known as methyl 2-(methylamino)nicotinate, is a specific derivative that serves as a key intermediate in the synthesis of various heterocyclic compounds. Its structure, featuring a methylamino group and a methyl ester on the pyridine core, provides multiple reactive sites for chemical modification.

The synthesis of this compound can be approached through several routes. A common method involves the initial synthesis of 2-aminonicotinic acid, which is then esterified. For example, 2-aminonicotinic acid can be treated with (trimethylsilyl)diazomethane in a toluene/methanol (B129727) mixture or by heating with methanol and sulfuric acid to produce the corresponding methyl ester, methyl 2-aminonicotinate. guidechem.com Subsequent N-methylation would yield the target compound. Another pathway involves the direct reaction of 2-chloronicotinic acid with methylamine to form 2-(methylamino)nicotinic acid, followed by esterification. researchgate.netchemicalbook.comorientjchem.org

In heterocyclic chemistry, this compound is a valuable precursor for creating fused-ring systems. The amino and ester functionalities can participate in cyclization reactions to form bicyclic and polycyclic aromatic compounds. Research has demonstrated its utility in constructing scaffolds that are of interest in materials science and pharmaceutical development.

Below is a table summarizing key properties of the related compound Methyl Nicotinate (B505614), which provides context for the ester portion of the target molecule.

| Property | Value |

| Molecular Formula | C7H7NO2 |

| Molecular Weight | 137.14 g/mol |

| Appearance | White solid/powder |

| Melting Point | 40-42°C |

| Solubility | Soluble in fat, slightly soluble in water |

Data sourced from references chemicalbook.comnih.gov

The research focus for this compound continues to be its application as a versatile building block. Synthetic chemists utilize its reactive nature to access novel molecular architectures. For instance, the amino group can be acylated, alkylated, or used in condensation reactions, while the ester group can be hydrolyzed, reduced, or converted to other functional groups, paving the way for diverse synthetic pathways. guidechem.com

The following table outlines a representative synthetic transformation starting from a related precursor, 2-aminonicotinic acid, to its methyl ester, a step preceding or analogous to manipulations of the target compound.

| Starting Material | Reagents | Conditions | Product | Yield |

| 2-Aminonicotinic Acid | (trimethylsilyl)diazomethane, toluene/methanol | 0°C to room temp | Methyl 2-aminonicotinate | Not specified |

| 2-Aminonicotinic Acid | Methanol, Sulfuric acid | 60°C, 2 hours (microwave) | Methyl 2-aminonicotinate | Not specified |

Data sourced from reference guidechem.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(methylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-9-7-6(8(11)12-2)4-3-5-10-7/h3-5H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFLXQWFXFCBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553169 | |

| Record name | Methyl 2-(methylamino)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110457-42-6 | |

| Record name | Methyl 2-(methylamino)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylamino Nicotinic Acid Methyl Ester

Direct Esterification Approaches

Direct esterification involves the conversion of the carboxylic acid group of 2-Methylamino-nicotinic acid into its corresponding methyl ester. This is a fundamental and widely used transformation in organic synthesis.

Esterification of 2-Methylamino-nicotinic acid with Methanol (B129727)

The most common method for this conversion is the Fischer esterification. This reaction involves treating 2-Methylamino-nicotinic acid with an excess of methanol in the presence of a strong acid catalyst. The reaction is a reversible equilibrium-driven process, and using a large excess of methanol helps to shift the equilibrium towards the formation of the ester product. Concentrated sulfuric acid is a frequently used catalyst for this type of transformation. chemicalbook.comresearchgate.netscholarsresearchlibrary.com The process typically requires heating the reaction mixture under reflux for several hours to achieve a satisfactory yield. chemicalbook.com

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Reactant | 2-Methylamino-nicotinic acid | The starting carboxylic acid. |

| Reagent | Methanol | Serves as both the solvent and the alcohol for esterification. Used in excess. |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. |

| Temperature | Reflux | Increases the reaction rate to reach equilibrium faster. |

| Reaction Time | Several hours | Required to allow the equilibrium to be established. |

Catalytic Systems in Esterification Reactions

While strong mineral acids are effective, research has also focused on alternative catalytic systems to improve reaction conditions and environmental friendliness. Solid acid catalysts, such as sulfated zirconia, have demonstrated high catalytic activity in esterification reactions. mdpi.com These catalysts offer advantages like easier separation from the reaction mixture, potential for reuse, and often milder reaction conditions. The activity of these catalysts is related to the presence of strong Brønsted and Lewis acid sites on their surface, which effectively catalyze the esterification process. mdpi.com Other boron-derived catalysts have also been developed that can facilitate direct amidation and related reactions under specific conditions. mdpi.com

Amination Reactions for Introduction of the Methylamino Group

An alternative synthetic strategy involves forming the methyl ester of a nicotinate (B505614) precursor first, followed by the introduction of the methylamino group at the C-2 position of the pyridine (B92270) ring. This approach typically utilizes a halogenated nicotinate as the starting material.

Reaction of 2-Halonicotinic acid methyl esters with Methylamine (B109427)

This method involves the reaction of a 2-halonicotinic acid methyl ester, such as 2-chloronicotinic acid methyl ester, with methylamine. prepchem.com The halogen atom at the 2-position of the pyridine ring serves as a good leaving group. In a typical procedure, the 2-chloro-nicotinic acid methyl ester is treated with an excess of methylamine in a suitable solvent, such as ethanol. prepchem.com The reaction often requires heating in a sealed vessel, like an autoclave, to reach the necessary temperature and pressure for the substitution to occur efficiently. prepchem.com The nucleophilic methylamine displaces the chloride ion to yield the desired 2-Methylamino-nicotinic acid methyl ester. Similar nucleophilic exchanges on 2-chloropyridine (B119429) derivatives have been successfully carried out with other amines. nih.gov

Table 2: Synthesis via Amination of 2-Halonicotinate

| Reactant/Reagent | Role | Example |

|---|---|---|

| Substrate | Electrophilic aromatic ring with a leaving group. | 2-Chloronicotinic acid methyl ester |

| Nucleophile | Introduces the methylamino group. | Methylamine (anhydrous) |

| Solvent | Dissolves reactants. | Ethanol |

| Conditions | Provides energy for the reaction. | Heating in an autoclave. prepchem.com |

Nucleophilic Aromatic Substitution (SNAr) Strategies

The reaction described above is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. wikipedia.org Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the pyridine ring contains an electron-withdrawing nitrogen atom, which reduces the electron density of the ring, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

The SNAr mechanism is further facilitated by the presence of other electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgyoutube.com In the case of 2-chloronicotinic acid methyl ester, the ring nitrogen and the methyl ester group at the 3-position help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile (methylamine) attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized anionic intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org

Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the final product. masterorganicchemistry.com

Multi-Component Reaction Approaches for Nicotinate Synthesis

Multi-component reactions (MCRs) offer an efficient strategy for synthesizing complex molecules like nicotinic acid derivatives in a single step from multiple starting materials. researchgate.netresearchgate.net These reactions are highly atom-economical and can simplify synthetic procedures significantly. A patented method for the synthesis of 2-methyl nicotinate, a related compound, illustrates this approach. google.com The process involves reacting a compound like 1,1,3,3-tetramethoxypropane (B13500) with an acid to generate an intermediate, which is then reacted with a β-aminocrotonic acid ester in an alcohol solvent. google.com This one-pot procedure creates the substituted pyridine ring with yields reported to be over 65%. While this specific example yields a 2-methyl substituted product rather than a 2-methylamino one, it demonstrates the power of MCRs to construct the core nicotinate structure, which could potentially be adapted with different starting materials to target the desired 2-methylamino substitution pattern.

Comparative Analysis of Synthetic Routes: Yield, Purity, and Reaction Conditions

The synthesis of this compound, a substituted pyridine derivative, can be approached through several strategic pathways. The selection of a particular route is often dictated by factors such as the availability of starting materials, desired product yield and purity, and the scalability of the reaction conditions. A comparative analysis of the most plausible synthetic methodologies reveals distinct advantages and challenges associated with each approach. The two primary routes involve either the initial esterification of a substituted nicotinic acid followed by amination, or the initial amination of a chloronicotinic acid followed by esterification.

A highly common and logical strategy for synthesizing this compound begins with 2-chloronicotinic acid. This method proceeds in two main steps: esterification followed by nucleophilic aromatic substitution. First, 2-chloronicotinic acid is converted to its methyl ester, 2-chloronicotinic acid methyl ester prepchem.comresearchgate.net. This transformation is typically achieved using standard esterification conditions, such as refluxing in methanol with a catalytic amount of strong acid like sulfuric acid unishivaji.ac.inresearchgate.net. The resulting intermediate, 2-chloronicotinic acid methyl ester, is then subjected to amination. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic substitution, and it can be displaced by reacting the ester with methylamine dcu.ie. This reaction is a well-established method for forming anilinonicotinic acid derivatives dcu.ie. The reaction conditions would likely involve heating the ester with an excess of methylamine in a suitable solvent. The yield and purity of the final product are contingent on the efficiency of both the esterification and the subsequent nucleophilic substitution, with purification commonly achieved through chromatography or distillation.

An alternative synthetic pathway involves reversing the sequence of reactions: amination followed by esterification. In this route, 2-chloronicotinic acid is first reacted with methylamine to produce 2-methylaminonicotinic acid. This intermediate is then esterified to yield the final product. The esterification of the amino acid can be accomplished using various reagents. One method involves reacting the amino acid with methanol in the presence of an acid catalyst, such as sulfuric acid or gaseous hydrochloric acid mdpi.com. Another effective system for this transformation is the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which has been shown to be an efficient method for the esterification of various amino acids, providing good to excellent yields under mild conditions mdpi.com. While this route is also viable, the presence of the basic methylamino group can complicate the acidic esterification step, potentially requiring protection-deprotection steps or leading to lower yields if the amino group is protonated by the acid catalyst.

The table below provides a comparative overview of these two synthetic routes, with data extrapolated from analogous reactions due to the limited availability of specific literature for this exact compound.

| Parameter | Route 1: Esterification then Amination | Route 2: Amination then Esterification |

|---|---|---|

| Starting Material | 2-Chloronicotinic acid | 2-Chloronicotinic acid |

| Key Intermediates | 2-Chloronicotinic acid methyl ester | 2-Methylaminonicotinic acid |

| Key Reactions | 1. Acid-catalyzed esterification 2. Nucleophilic aromatic substitution with methylamine dcu.ie | 1. Nucleophilic aromatic substitution with methylamine 2. Esterification (e.g., using TMSCl/Methanol) mdpi.com |

| Typical Reagents | Methanol, H₂SO₄, Methylamine | Methylamine, Methanol, Trimethylchlorosilane (or H₂SO₄) mdpi.com |

| Reaction Conditions | Step 1: Reflux temperature. Step 2: Elevated temperature in a suitable solvent. | Step 1: Elevated temperature. Step 2: Room temperature to reflux, depending on the method mdpi.com. |

| Reported Yield (Analogous Reactions) | Esterification steps can achieve yields of 70% or higher unishivaji.ac.in. Overall yield depends on the amination step. | Esterification of amino acids with TMSCl/Methanol can yield excellent results mdpi.com. Overall yield depends on the initial amination. |

| Purity & Purification | Purification typically involves extraction and column chromatography or distillation researchgate.net. | Purification of the final ester hydrochloride may involve simple concentration and washing mdpi.com. The intermediate amino acid may require recrystallization. |

Chemical Transformations and Reactivity of 2 Methylamino Nicotinic Acid Methyl Ester

Reactions Involving the Ester Functionality

The methyl ester group is a primary site for nucleophilic acyl substitution reactions, allowing for its conversion into a carboxylic acid or other ester derivatives.

The ester functionality of 2-Methylamino-nicotinic acid methyl ester can be readily hydrolyzed to yield its corresponding carboxylic acid, 2-Methylamino-nicotinic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the reaction proceeds via protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent loss of a methanol (B129727) molecule yields the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), results in the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process, known as saponification, forms a tetrahedral intermediate which then eliminates a methoxide (B1231860) ion. A final acid workup is required to protonate the resulting carboxylate salt to furnish the neutral 2-Methylamino-nicotinic acid.

The product of this reaction, 2-Methylamino-nicotinic acid, is a key derivative.

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol (R'-OH). wikipedia.org This equilibrium-driven reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is initiated by protonation of the carbonyl oxygen, enhancing its electrophilicity. The new alcohol (R'-OH) then acts as a nucleophile, attacking the carbonyl carbon. The reaction is typically driven to completion by using a large excess of the desired alcohol or by removing the methanol byproduct as it forms. wikipedia.org

Base-Catalyzed Transesterification: A strong base, typically the conjugate base of the alcohol being used (e.g., sodium ethoxide for transesterification with ethanol), deprotonates the alcohol to generate a more potent alkoxide nucleophile. masterorganicchemistry.com This alkoxide attacks the ester's carbonyl carbon, leading to the substitution of the methoxy (B1213986) group.

| Reactant Alcohol (R'-OH) | Catalyst Type | Expected Product |

|---|---|---|

| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | 2-Methylamino-nicotinic acid ethyl ester |

| Propan-2-ol (Isopropanol) | Acid or Base | 2-Methylamino-nicotinic acid isopropyl ester |

| Benzyl (B1604629) alcohol | Acid or Base | 2-Methylamino-nicotinic acid benzyl ester |

Reactivity of the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions. Its reactivity is further modulated by the attached methylamino and methyl ester groups.

Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the ring nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.org Furthermore, the nitrogen atom is readily protonated or coordinates to Lewis acids under typical EAS conditions, further increasing this deactivation. wikipedia.org

However, the reactivity of the ring in this compound is influenced by two opposing electronic effects:

2-Methylamino group (-NHMe): This is a powerful electron-donating group (activating) that directs incoming electrophiles to the ortho and para positions.

3-Carbomethoxy group (-COOMe): This is an electron-withdrawing group (deactivating) that directs incoming electrophiles to the meta position.

The combined influence of these groups and the ring nitrogen determines the likely outcome of any EAS reaction. The strong activating effect of the amino group typically dominates.

| Position | Influence of -NHMe (at C2) | Influence of -COOMe (at C3) | Influence of Ring Nitrogen | Overall Predicted Reactivity |

|---|---|---|---|---|

| 4 | Para (Activating) | Ortho (Deactivating) | Deactivating | Possible site of substitution, but hindered. |

| 5 | Meta (Less Activating) | Meta (Deactivating) | Deactivating | Likely the most favored position for substitution. |

| 6 | Ortho (Activating) | Para (Deactivating) | Strongly Deactivating | Highly disfavored due to proximity to nitrogen. |

The electron-deficient nature of the pyridine ring makes it inherently susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, as the nitrogen atom can effectively stabilize the negative charge of the intermediate (a Meisenheimer-like complex). stackexchange.comquora.com

For SNAr to occur on this compound, a good leaving group (such as a halide) would need to be present on the ring. The existing methylamino and ester groups are poor leaving groups. If, for example, a chlorine atom were present at the 4- or 6-position, it could potentially be displaced by a strong nucleophile. The electron-donating character of the 2-methylamino group would tend to decrease the ring's electrophilicity, making SNAr less favorable compared to an unsubstituted or electron-withdrawn pyridine ring. Conversely, the electron-withdrawing ester group at the 3-position would activate the ring towards nucleophilic attack, particularly at the 4- and 6-positions.

Transformations at the Methylamino Group

The secondary amine of the methylamino group is nucleophilic and can participate in a range of chemical transformations, most notably acylation and alkylation.

N-Acylation: The lone pair of electrons on the nitrogen atom can attack electrophilic acylating agents, such as acyl chlorides or acid anhydrides, to form N-acyl derivatives (amides). This reaction is typically performed in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the acid byproduct (e.g., HCl). Such reactions on similar 2-aminopyrimidine (B69317) systems have been studied, noting that under certain conditions, diacylation can occur. semanticscholar.org

N-Alkylation: The methylamino group can be further alkylated using alkylating agents like alkyl halides. The reaction proceeds via nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide. This would convert the secondary amine into a tertiary amine. For related 2-aminopyridine (B139424) systems, N-alkylation has been shown to occur selectively on the exocyclic amino group rather than the ring nitrogen. researchgate.net

N-Alkylation and Acylation Reactions

The secondary amine (methylamino group) is a key reactive site for nucleophilic attack, readily undergoing both N-alkylation and N-acylation reactions.

N-Alkylation: The nitrogen atom of the methylamino group possesses a lone pair of electrons, rendering it nucleophilic. Consequently, it can react with various alkylating agents, such as alkyl halides or dimethyl sulfate, to yield tertiary amine derivatives. nih.gov The reaction typically proceeds via an SN2 mechanism. However, controlling the extent of alkylation can be challenging, as the resulting tertiary amine can sometimes be more nucleophilic than the starting secondary amine, potentially leading to overalkylation and the formation of quaternary ammonium (B1175870) salts. nih.gov The use of excess amine relative to the alkylating agent is a common strategy to favor mono-alkylation.

N-Acylation: The methylamino group also reacts with acylating agents like acid chlorides, anhydrides, or esters to form N-acyl derivatives (amides). This transformation is often a crucial step in the synthesis of fused heterocyclic systems. For instance, acylation of related ortho-amino nicotinic acid derivatives is a common precursor to intramolecular cyclization, leading to the formation of pyrido[2,3-d]pyrimidines. nih.gov The reaction typically occurs in the presence of a base to neutralize the acid byproduct (e.g., HCl) and facilitate the reaction.

| Reaction Type | Reagent Class | Product Type | Conditions |

| N-Alkylation | Alkyl Halides (R-X) | Tertiary Amine | Base, appropriate solvent |

| N-Acylation | Acid Chlorides (R-COCl) | N-Acyl Derivative (Amide) | Base (e.g., pyridine), inert solvent |

| N-Acylation | Anhydrides ((RCO)₂O) | N-Acyl Derivative (Amide) | Often requires heat or catalysis |

Cyclization Reactions involving the Amine Nitrogen

The strategic positioning of the methylamino and methyl ester groups on the pyridine ring makes this compound an excellent substrate for cyclization reactions, leading to the formation of fused bicyclic heterocycles.

While quinazolinones are formed from anthranilic acid derivatives (containing a benzene (B151609) ring), the analogous reaction with this compound yields pyrido[2,3-d]pyrimidin-4-one derivatives. This class of compounds is a structural isomer of quinazolinones where the benzene ring is replaced by a pyridine ring, and they exhibit significant biological activities. nih.govnih.gov

The formation of the pyrimidine (B1678525) ring involves a cyclocondensation reaction where the methylamino nitrogen and the carbon of the methyl ester group are incorporated into the new ring. This is typically achieved by reacting the 2-amino-nicotinic acid derivative with a reagent that provides the remaining one or two atoms needed to form the six-membered pyrimidine ring.

Common synthetic strategies include:

Reaction with Urea (B33335): Heating 2-aminonicotinic acid with urea is a direct method to form the pyrido[2,3-d]pyrimidine-2,4-dione scaffold. nih.gov

Reaction with Formamide (B127407): Condensation with formamide provides the necessary carbon and nitrogen atoms to form the pyrimidine ring, yielding pyrido[2,3-d]pyrimidin-4(3H)-one structures. researchgate.net

Reaction with Acid Chlorides followed by Cyclization: As mentioned in section 3.3.1, N-acylation of the amino group with an acid chloride, followed by intramolecular heterocyclization, is a versatile method to introduce substituents at the 2-position of the resulting pyrido[2,3-d]pyrimidin-4-one system. nih.gov

The general scheme involves the initial formation of an N-acyl or related intermediate, which then undergoes an intramolecular nucleophilic attack by the pyridine ring nitrogen or carbonyl oxygen onto the ester group, followed by elimination of methanol to yield the fused heterocyclic system.

| Reagent | Resulting Heterocycle | Key Features |

| Urea | Pyrido[2,3-d]pyrimidine-2,4-dione | Forms a dione (B5365651) structure. |

| Formamide | Pyrido[2,3-d]pyrimidin-4(3H)-one | A common method for unsubstituted pyrimidinone ring. |

| Acid Chlorides (RCOCl) | 2-Substituted-pyrido[2,3-d]pyrimidin-4(3H)-one | Allows for introduction of various R groups at position 2. |

Metal-Mediated and Organo-Catalytic Reactions

The functional groups within this compound offer handles for various catalytic transformations, although specific examples for this exact molecule are not extensively documented. The principles of these catalytic systems, however, are broadly applicable.

Metal-Mediated Reactions: Transition metals, particularly palladium, are widely used to catalyze cross-coupling and cyclization reactions. mdpi.com In the synthesis of related pyrido[2,3-d]pyrimidin-7-one systems, a key step involves a palladium-catalyzed coupling of a 5-bromo-4-aminopyrimidine with an acid, followed by an intramolecular cyclization to form the fused pyridine ring. mdpi.com This highlights the utility of metal catalysis in constructing the core scaffold. The pyridine nitrogen in this compound could also act as a directing group or ligand in metal-catalyzed C-H activation reactions on the pyridine ring.

Organo-Catalytic Reactions: Organocatalysis utilizes small organic molecules to catalyze chemical reactions. mdpi.com The secondary amine in this compound could potentially participate in enamine or iminium ion catalysis cycles. For example, secondary amines are known to react with aldehydes or ketones to form nucleophilic enamines, which can then engage in reactions like Michael additions. nih.govmdpi.com While direct organocatalytic applications involving this compound are not prominent, its structural motifs are amenable to transformations catalyzed by chiral organocatalysts, such as bifunctional thioureas or squaramides, to achieve enantioselective outcomes in suitable reactions. researchgate.net

Structural Characterization and Elucidation of 2 Methylamino Nicotinic Acid Methyl Ester

Spectroscopic Techniques

Spectroscopic methods are indispensable tools in modern chemistry for the determination of molecular structures. By interacting with molecules in distinct ways, different regions of the electromagnetic spectrum can reveal specific structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 2-Methylamino-nicotinic acid methyl ester is expected to show distinct signals for each unique proton environment. The pyridine (B92270) ring protons, the N-H proton of the methylamino group, the N-methyl protons, and the O-methyl protons of the ester group will each produce a characteristic resonance.

Based on the structure, the following peaks are anticipated:

Pyridine Ring Protons: Three aromatic protons will be present. H6, adjacent to the nitrogen, is expected to be the most deshielded, appearing as a doublet of doublets around 8.0-8.2 ppm. H4 and H5 will likely appear in the range of 6.5-7.5 ppm, with their exact shifts and coupling patterns determined by their positions relative to the electron-donating methylamino group and the electron-withdrawing ester group.

N-H Proton: A broad singlet is expected for the amine proton, typically in the range of 5.0-6.0 ppm, the position of which can be concentration and solvent dependent. This peak would disappear upon D₂O exchange.

O-Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, expected around 3.8-3.9 ppm.

N-Methyl Protons (-NHCH₃): The three protons of the methylamino group will likely appear as a doublet around 2.9-3.1 ppm, coupled to the N-H proton. This signal may collapse to a singlet upon D₂O exchange or if proton exchange is rapid.

Interactive Data Table: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H6 (Pyridine) | 8.0 - 8.2 | dd | ~4-5, ~1-2 | Most deshielded aromatic proton. |

| H4 (Pyridine) | 7.2 - 7.5 | dd | ~7-8, ~1-2 | Aromatic proton. |

| H5 (Pyridine) | 6.5 - 6.8 | dd | ~7-8, ~4-5 | Aromatic proton, most shielded. |

| -NH | 5.0 - 6.0 | br s | - | Broad, exchangeable proton. |

| -OCH₃ | 3.8 - 3.9 | s | - | Sharp singlet for the ester methyl. |

| -NHCH₃ | 2.9 - 3.1 | d | ~5 | Doublet due to coupling with N-H. |

Carbon-13 (¹³C) NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. The molecule contains eight carbon atoms, and due to its asymmetry, eight distinct signals are expected.

The anticipated chemical shifts are:

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, expected in the region of 165-170 ppm.

Pyridine Ring Carbons: The five carbons of the pyridine ring will have shifts determined by the attached substituents and the ring nitrogen. C2, bonded to the nitrogen and the amino group, is expected around 158-162 ppm. C3, bonded to the ester, would be around 110-115 ppm. The remaining carbons (C4, C5, C6) would appear in the aromatic region of 110-150 ppm.

O-Methyl Carbon (-OCH₃): The ester methyl carbon signal is expected around 51-53 ppm.

N-Methyl Carbon (-NHCH₃): The methylamino carbon signal is anticipated in the range of 28-32 ppm.

Interactive Data Table: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 170 |

| C2 (Pyridine) | 158 - 162 |

| C6 (Pyridine) | 148 - 152 |

| C4 (Pyridine) | 135 - 140 |

| C5 (Pyridine) | 112 - 116 |

| C3 (Pyridine) | 110 - 115 |

| -OCH₃ | 51 - 53 |

| -NHCH₃ | 28 - 32 |

Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations would be between the adjacent pyridine protons (H4-H5, H5-H6) and between the N-H proton and the N-methyl protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their attached carbon atoms, for example, connecting the -OCH₃ proton singlet to the ester methyl carbon signal and the aromatic proton signals to their respective pyridine carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It could be used to confirm the spatial relationship between the methylamino group and the ester group with the adjacent pyridine protons.

Infrared (IR) Spectroscopy: Vibrational Mode Assignments

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key vibrational modes expected for this compound include:

N-H Stretch: A moderate to sharp absorption band around 3350-3450 cm⁻¹ corresponding to the stretching of the N-H bond in the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1710-1730 cm⁻¹.

C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O single bond stretch of the ester group will likely show a strong band in the 1100-1300 cm⁻¹ region.

N-H Bend: An absorption in the 1500-1550 cm⁻¹ region may be observed for the N-H bending vibration.

Interactive Data Table: Predicted IR Vibrational Mode Assignments

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Ester) | 1710 - 1730 | Strong |

| C=C / C=N Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| N-H Bend | 1500 - 1550 | Medium |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

Mass Spectrometry (MS): Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming the molecular formula and aspects of the structure.

Molecular Ion (M⁺•): For this compound (C₈H₁₀N₂O₂), the molecular weight is 166.18 g/mol . In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (M⁺•) would be expected at a mass-to-charge ratio (m/z) of 166. As the molecule contains two nitrogen atoms, this peak will adhere to the nitrogen rule (an even molecular weight for an even number of nitrogen atoms).

Fragmentation Analysis: The molecular ion is expected to undergo characteristic fragmentation. Key fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (-•OCH₃): This would result in a prominent fragment ion at m/z 135 ([M-31]⁺). This acylium ion is often stabilized by resonance.

Loss of the methyl ester group (-•COOCH₃): This would lead to a fragment at m/z 107 ([M-59]⁺).

Alpha-cleavage: Cleavage of the C-C bond adjacent to the pyridine ring could occur.

Cleavage within the pyridine ring: The stable aromatic ring can also fragment in characteristic ways, though these are often complex. A key fragment for nicotinic acid derivatives is often seen at m/z 78, corresponding to the pyridine ring itself after losing substituents.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Notes |

| 166 | [C₈H₁₀N₂O₂]⁺• | Molecular Ion (M⁺•) |

| 135 | [M - •OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 107 | [M - •COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 78 | [C₅H₄N]⁺ | Fragment corresponding to the pyridine ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules. It measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For this compound, the UV-Vis spectrum is primarily dictated by the electronic transitions within the substituted pyridine ring and the methyl ester group.

The molecule contains two main structural features that absorb UV radiation: the aromatic pyridine ring, which is a chromophore, and the non-bonding lone pair electrons on the nitrogen and oxygen atoms. The presence of the methylamino group (-NHCH₃) acts as an auxochrome, a substituent that can modify the absorption characteristics of the chromophore, often leading to a shift in the absorption maximum (λmax) to longer wavelengths (bathochromic shift) and an increase in absorption intensity (hyperchromic effect).

The principal electronic transitions expected for this molecule are π → π* and n → π*.

π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic system and the carbonyl group (C=O) of the ester. These transitions are typically strong, resulting in high molar absorptivity (ε). For similar aromatic systems like nicotinamide and 1-methylnicotinamide, strong absorptions are observed in the 210-270 nm range, and it is expected that this compound will exhibit intense π → π* transitions in this region. sielc.comnist.gov

n → π Transitions:* These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the heteroatoms (N and O), to a π* antibonding orbital. These transitions are "forbidden" by symmetry rules and are thus significantly weaker, with much lower molar absorptivity. They typically appear as a shoulder or a weak band at longer wavelengths than the π → π* transitions.

The specific absorption maxima and intensities are influenced by the solvent environment. Polar solvents can stabilize the ground state of the lone pair electrons through hydrogen bonding, leading to a blue shift (hypsochromic shift) of the n → π* transition.

| Transition Type | Associated Functional Group(s) | Expected Wavelength (λmax) Range | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π | Pyridine Ring, C=O (Ester) | 210 – 280 nm | High ( > 10,000 L mol-1 cm-1) |

| n → π | C=O (Ester), Pyridine N, Amino N | 280 – 350 nm | Low ( < 2,000 L mol-1 cm-1) |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is an essential analytical method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. Single-crystal X-ray diffraction (SCXRD) provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. nih.gov It also elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

For this compound, SCXRD analysis would provide definitive structural proof. Key structural features that would be determined include:

Molecular Geometry: Confirmation of the planarity of the pyridine ring and the precise geometry of the methylamino and methyl ester substituents.

Conformation: The orientation of the methyl ester group relative to the pyridine ring, which can be influenced by steric and electronic factors.

Intermolecular Interactions: The presence of the secondary amine (N-H) group allows for the formation of intermolecular hydrogen bonds. These interactions are crucial in dictating the packing of molecules in the crystal lattice. The pyridine nitrogen and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors.

In the absence of a reported crystal structure for this specific molecule, the table below presents an illustrative example of typical crystallographic data that might be obtained for a similar organic compound.

Note: This data is hypothetical and serves as an example of the parameters obtained from an X-ray diffraction experiment.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₈H₁₀N₂O₂ |

| Formula Weight | 166.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | a = 8.12, b = 15.45, c = 7.34 |

| α, β, γ (°) | α = 90, β = 105.2, γ = 90 |

| Volume (ų) | 887.5 |

| Z (Molecules per unit cell) | 4 |

Additionally, Powder X-ray Diffraction (PXRD) can be used to analyze polycrystalline samples, providing a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. researchgate.net This technique is invaluable for assessing sample purity, identifying different polymorphs (crystal forms), and monitoring the stability of the solid form. nih.govresearchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an indispensable tool for the separation, identification, and purification of compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable for assessing purity and isolating the compound from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing non-volatile or thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method would be highly effective for this molecule. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Potential impurities in a synthesis could include the starting materials or byproducts such as the hydrolyzed nicotinic acid. A study on methylnicotinate demonstrated successful separation from its hydrolysis product, nicotinic acid, using a C18 column with a methanol (B129727)/water mobile phase and UV detection. nih.gov A similar approach would be suitable for this compound, with the retention time being influenced by its polarity. The purity is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram. By scaling up the process using a larger column, preparative HPLC can be employed for the isolation and purification of the compound.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at λmax (e.g., 265 nm) nih.govmdpi.com |

| Injection Volume | 10 µL |

Gas Chromatography (GC): As a methyl ester, the compound is expected to be sufficiently volatile and thermally stable for GC analysis. chemimpex.com GC is a high-resolution technique ideal for assessing the purity of volatile compounds and detecting trace-level volatile impurities. iiste.org The sample is vaporized and transported through a capillary column by an inert carrier gas (e.g., nitrogen or helium). Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used, which provides high sensitivity for organic compounds. Purity is assessed by comparing the peak area of the analyte to the total peak area.

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Nitrogen or Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 280 °C) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Computational and Theoretical Investigations of 2 Methylamino Nicotinic Acid Methyl Ester

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule.

DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. A DFT study on 2-Methylamino-nicotinic acid methyl ester would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This would provide precise bond lengths, bond angles, and dihedral angles.

Subsequent electronic structure analysis would yield valuable information such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule.

A hypothetical data table for optimized geometric parameters might look like this:

| Parameter | Bond Length (Å) / Angle (°) |

| N1-C2 | Data not available |

| C2-N(H)CH3 | Data not available |

| C3-C(O)OCH3 | Data not available |

| ∠(N1-C2-C3) | Data not available |

| ∠(C2-C3-C(O)) | Data not available |

Hartree-Fock theory is another foundational ab initio method. While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF calculations are still valuable. They often serve as a starting point for more sophisticated post-Hartree-Fock methods. A comparative HF study could provide a baseline for assessing the impact of electron correlation on the predicted properties of this compound.

To understand the molecule's interaction with light, such as in UV-Vis spectroscopy, TD-DFT calculations are employed. This method can predict the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. The results would allow for the theoretical prediction of the electronic absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the orbitals involved in these transitions.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are also extensively used to predict spectroscopic data, which can then be compared with experimental spectra to confirm molecular structures and assignments.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are highly valuable for structure elucidation. Methods like Gauge-Including Atomic Orbital (GIAO), Continuous Set of Gauge Transformations (CSGT), and Individual Gauges for Atoms in Molecules (IGAIM) are used to predict the ¹H and ¹³C chemical shifts. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental NMR data, aiding in the definitive assignment of each signal in the spectrum.

A hypothetical data table for predicted NMR chemical shifts might appear as follows:

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| C2 | - | Data not available |

| C3 | - | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

| N-CH3 | Data not available | Data not available |

| O-CH3 | Data not available | Data not available |

| C=O | - | Data not available |

Vibrational frequency analysis, typically performed at the same level of theory as the geometry optimization (e.g., DFT), calculates the frequencies of the normal modes of vibration. These theoretical frequencies correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. By comparing the calculated vibrational spectrum with experimental data, a detailed assignment of the vibrational modes to specific molecular motions (e.g., stretching, bending, and torsional modes) can be achieved. This serves as a powerful tool for structural confirmation.

A hypothetical data table for key vibrational frequencies might be structured as:

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | Data not available |

| C=O Stretch (Ester) | Data not available |

| C-H Stretch (Aromatic) | Data not available |

| C-H Stretch (Methyl) | Data not available |

| Pyridine (B92270) Ring Vibrations | Data not available |

Analysis of Electronic Properties

Computational analysis of a molecule's electronic properties is fundamental to understanding its reactivity, stability, and intermolecular interactions. Methods based on density functional theory (DFT) are commonly employed to calculate various electronic descriptors.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and a greater possibility for charge transfer within the molecule.

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for a Related Nicotinic Acid Derivative (Note: This data is representative of a generic nicotinic acid derivative and not specific to this compound)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.9 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.9 eV | Indicates chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.netresearchgate.net It helps in identifying the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net MEP maps use a color spectrum to represent the electrostatic potential on the molecule's surface. Typically, red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). researchgate.netpreprints.org Green and yellow represent intermediate potential values.

For nicotinic acid and its derivatives, MEP analysis often reveals that the most negative potential is concentrated around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl or ester group, identifying them as primary sites for electrophilic attack. researchgate.net The hydrogen atoms, particularly any acidic protons, typically show positive potential, marking them as sites for nucleophilic interaction. preprints.org

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure representation of bonds, lone pairs, and antibonding orbitals. wisc.eduq-chem.com This analysis is particularly useful for studying intramolecular charge transfer (ICT) and hyperconjugative interactions. aimspress.com

Table 2: Example of Second-Order Perturbation Analysis from NBO for a Hypothetical Substituted Pyridine (Note: This table illustrates the type of data obtained from an NBO analysis and is not specific to this compound)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N₅ | π* (C₂ - C₃) | 5.45 | Lone Pair -> π-antibonding |

| LP (2) O₈ | σ* (C₇ - C₂) | 1.80 | Lone Pair -> σ-antibonding |

Conformational Analysis and Tautomerism Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a molecule like this compound, rotations around the C-N bond of the methylamino group and the C-C bond connecting the ester group to the ring are significant. Computational studies can determine the relative energies of different conformers, identifying the most stable (lowest energy) conformation. Studies on related substituted piperazines and other heterocyclic systems have shown that the preferred conformation can be critical for its binding characteristics to a target. nih.govresearchgate.net

Tautomerism involves isomers that differ in the position of a proton and a double bond. For this compound, potential amino-imino tautomerism could be computationally investigated. Quantum-chemical methods are used to calculate the relative stabilities of all possible tautomeric forms in different environments (e.g., gas phase or solution) to predict the predominant species. mdpi.com

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov In the context of chemical interactions, docking can be used to study how a molecule like this compound might interact with a host molecule or a surface. The analysis focuses on identifying non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.govnih.gov The strength of these interactions is often quantified by a docking score or binding energy, with lower energy values typically indicating a more stable complex. nih.gov

For example, docking studies on various nicotinic acid derivatives have been used to explore their binding modes within the active sites of proteins, identifying key amino acid residues involved in hydrogen bonding and hydrophobic interactions. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its properties or activity. drugdesign.org A theoretical SAR study involves creating a series of virtual derivatives of a parent molecule and calculating their physicochemical or electronic properties using computational methods. mdpi.com By analyzing how systematic changes to the molecular structure (e.g., adding or changing substituent groups) affect these calculated properties, a relationship can be established. mdpi.comnih.gov

For derivatives of this compound, a theoretical SAR study could involve modifying the substituents on the pyridine ring or altering the ester and amino groups. nih.gov Computational descriptors such as the HOMO-LUMO gap, dipole moment, and MEP values would be calculated for each derivative. The goal would be to build a quantitative model that predicts how structural modifications influence the molecule's electronic properties and potential for chemical interactions. mdpi.com

Applications of 2 Methylamino Nicotinic Acid Methyl Ester in Advanced Organic Synthesis

Building Block in Heterocyclic Chemistry

As a substituted pyridine (B92270), "2-Methylamino-nicotinic acid methyl ester" possesses the core structure for the elaboration into more complex heterocyclic systems. However, a review of the scientific literature did not yield specific examples of its use in the following areas:

Synthesis of Pyridine Derivatives

There is a lack of specific literature detailing the use of "this compound" as a direct precursor for the synthesis of other substituted pyridine derivatives. General synthetic strategies for pyridine derivatives often involve the construction of the pyridine ring from acyclic precursors or the modification of simpler pyridine compounds. While the methylamino and methyl ester groups on the target compound are amenable to further chemical transformation, specific examples of such reactions to generate other pyridine derivatives are not documented in the searched literature.

Precursor for Fused Ring Systems

The synthesis of fused heterocyclic systems is a significant area of organic chemistry. Compounds with adjacent functional groups on a heterocyclic ring are often valuable starting materials for annulation reactions to form bicyclic or polycyclic systems. Although "this compound" has functional groups that could potentially participate in cyclization reactions to form fused ring systems, no specific examples of its use as a precursor for such systems have been identified in the available literature.

Role as a Synthetic Intermediate for Complex Molecules

Nicotinic acid and its derivatives are known to be important intermediates in the synthesis of pharmaceuticals and other complex bioactive molecules.

Intermediate in the Synthesis of Specific Chemical Scaffolds

Development of Chiral Derivatives and Their Applications as Chiral Sources in Synthesis

The introduction of chirality into a molecule is crucial for many applications, particularly in medicinal chemistry. While it is conceivable to develop chiral derivatives of "this compound," for instance, by resolution of the racemic mixture or by asymmetric synthesis, the scientific literature does not provide specific information on the development of such chiral derivatives or their subsequent applications as chiral sources in synthesis.

Applications in Polymer Materials Research

The incorporation of heterocyclic compounds into polymers can impart unique properties to the resulting materials. Despite the potential for the functional groups of "this compound" to be utilized in polymerization reactions, either as a monomer or as a modifying agent, a thorough search of the literature found no documented applications of this specific compound in the field of polymer materials research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.